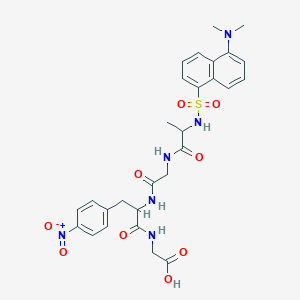

N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly

説明

Structural Features Enabling Fluorometric Detection

The key to the compound's fluorometric detection capabilities lies in the interplay between a fluorescent donor and a quencher molecule, strategically positioned within the peptide sequence.

At the N-terminus of the peptide is the dansyl group (5-dimethylaminonaphthalene-1-sulfonyl). This group functions as the fluorophore, or the fluorescent donor. evitachem.com The dansyl moiety is characterized by its ability to absorb light at a specific wavelength and then emit it at a longer wavelength, a process known as fluorescence. It exhibits strong absorption in the near-ultraviolet range and emits a bright fluorescence in the visible spectrum, with high quantum yields. researchgate.netaatbio.com The specific excitation and emission maxima of the dansyl group are crucial for its function within the FRET pair. For instance, dansyl has an excitation peak at approximately 335 nm and an emission peak around 518 nm. aatbio.com The sensitivity of the dansyl group's fluorescence to its local environment also makes it a valuable probe. nih.gov

Positioned within the peptide sequence is the amino acid p-nitro-phenylalanine (p-nitro-Phe) , which acts as the quencher or acceptor molecule. evitachem.combachem.com This particular amino acid is an effective quencher due to the presence of the nitro group, which is an electron-withdrawing group. ysu.am In the intact peptide, the close proximity of the dansyl fluorophore to the p-nitro-phenylalanine residue allows for efficient quenching of the dansyl fluorescence. evitachem.com This quenching can occur through various mechanisms, including static quenching where a non-fluorescent complex is formed between the fluorophore and the quencher. bachem.comysu.am

The peptide backbone, specifically the bond between the Glycine (B1666218) (Gly) and p-nitro-Phenylalanine (p-nitro-Phe) residues, serves as the enzymatic cleavage site . evitachem.com This sequence is recognized and cleaved by specific proteases, such as thermolysin and neprilysin (also known as enkephalinase). evitachem.com The process of enzymatic cleavage involves the hydrolysis of the peptide bond, which separates the dansyl fluorophore from the p-nitro-phenylalanine quencher. nih.govnih.gov

Principles of Fluorescence Resonance Energy Transfer (FRET) in the Context of the Compound

The functionality of N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly is a classic example of Fluorescence Resonance Energy Transfer (FRET), a distance-dependent interaction between the excited states of two dye molecules. bachem.comcpcscientific.com

In the intact peptide molecule, the dansyl fluorophore and the p-nitro-phenylalanine quencher are held in close proximity, typically within 1-10 nanometers. bachem.com This close arrangement allows for efficient intramolecular FRET to occur. When the dansyl group is excited by an external light source, instead of emitting a photon, it non-radiatively transfers its excitation energy to the nearby p-nitro-phenylalanine quencher. bachem.comcpcscientific.com This energy transfer effectively quenches the fluorescence of the dansyl group, resulting in a low fluorescence signal. evitachem.com The efficiency of this quenching is highly dependent on the distance between the donor and acceptor and the overlap between the emission spectrum of the donor (dansyl) and the absorption spectrum of the acceptor (p-nitro-phenylalanine). cpcscientific.com

The presence of a specific protease leads to the hydrolysis of the peptide bond between the glycine and p-nitro-phenylalanine residues. evitachem.com This cleavage event physically separates the dansyl fluorophore from the p-nitro-phenylalanine quencher. nih.gov With the quencher no longer in close proximity, the FRET process is disrupted. Consequently, the excited dansyl group can no longer efficiently transfer its energy to the quencher and instead returns to its ground state by emitting a photon of light. This results in a significant increase in the observed fluorescence intensity. nih.gov The rate of this fluorescence increase is directly proportional to the rate of enzymatic cleavage, allowing for the continuous and sensitive monitoring of enzyme activity.

Structure

2D Structure

特性

IUPAC Name |

2-[[2-[[2-[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]propanoylamino]acetyl]amino]-3-(4-nitrophenyl)propanoyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32N6O9S/c1-17(32-44(42,43)24-9-5-6-20-21(24)7-4-8-23(20)33(2)3)27(38)29-15-25(35)31-22(28(39)30-16-26(36)37)14-18-10-12-19(13-11-18)34(40)41/h4-13,17,22,32H,14-16H2,1-3H3,(H,29,38)(H,30,39)(H,31,35)(H,36,37) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHGGGACSSHXPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)NCC(=O)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32N6O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

628.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Design and Spectroscopic Principles

Spectroscopic Characteristics for Research Application

The practical application of N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly in research hinges on the precise measurement of its fluorescence. This requires optimization of excitation and emission wavelength detection and careful consideration of factors that can influence the fluorescence signal.

Excitation Wavelength Optimization

To elicit a fluorescent response from the dansyl group, it must be excited with light of an appropriate wavelength. The optimal excitation wavelength for this compound is approximately 342 nm. evitachem.com This wavelength corresponds to the absorption maximum of the dansyl fluorophore. In a typical research setting, a fluorescence spectrophotometer or a microplate reader equipped with a monochromator or filter set for this wavelength is used to excite the sample. It is crucial to use an excitation source that provides stable and high-intensity light at this wavelength to ensure a strong and reproducible fluorescence signal.

Emission Wavelength Detection

Upon excitation, the dansyl group, when freed from the quenching effect of the p-nitro-phenylalanine, emits light over a range of wavelengths. The peak of this emission is consistently observed at approximately 562 nm. evitachem.com Detection systems, such as photomultiplier tubes (PMTs) in spectrophotometers and plate readers, are set to monitor the intensity of light at this specific wavelength. The selection of an appropriate emission filter or monochromator setting is critical to isolate the fluorescence signal from scattered excitation light and other potential background fluorescence.

| Spectroscopic Parameter | Wavelength (nm) |

| Excitation Maximum | ~342 |

| Emission Maximum | ~562 |

This interactive table summarizes the key spectroscopic wavelengths for this compound.

Considerations for Fluorescence Signal Interpretation

Accurate interpretation of the fluorescence signal from this compound requires an awareness of several factors that can influence the measurements.

Environmental Sensitivity of the Dansyl Group: The fluorescence of the dansyl group is known to be sensitive to its local environment. aatbio.com Changes in solvent polarity can affect its fluorescence quantum yield and emission maximum. researchgate.netrsc.orgyoutube.com Generally, as solvent polarity increases, the fluorescence intensity may decrease. researchgate.net This is an important consideration when preparing assay buffers and ensuring consistency across experiments.

pH Dependence: The fluorescence of dansyl derivatives can be pH-dependent. nih.govnih.gov The dimethylamino group of the dansyl moiety can become protonated at acidic pH values (typically below 4), which can lead to a decrease in fluorescence or a shift in the emission spectrum. nih.govnih.gov Therefore, maintaining a stable and appropriate pH in the assay buffer is crucial for obtaining reliable and reproducible results.

Inner Filter Effects: At high concentrations of the substrate or other absorbing species in the solution, the excitation or emission light can be absorbed, leading to a non-linear relationship between fluorescence intensity and fluorophore concentration. This is known as the inner filter effect. It is advisable to work within a concentration range where this effect is negligible.

Presence of Interfering Compounds: Other fluorescent molecules present in the sample that excite or emit at similar wavelengths can interfere with the assay. nih.gov Additionally, compounds that absorb light at the excitation or emission wavelengths can also lead to inaccurate readings. nih.gov Screening for and mitigating the effects of such interfering substances is essential, especially when working with complex biological samples.

By understanding the molecular design and carefully controlling the spectroscopic measurement parameters and experimental conditions, researchers can effectively utilize this compound as a powerful tool for investigating enzyme activity.

Enzymatic Interaction and Substrate Specificity

Primary Target Enzyme: Neutral Endopeptidase (NEP / Neprilysin, EC 3.4.24.11)

N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly is principally recognized as a highly sensitive and selective fluorogenic substrate for Neutral Endopeptidase (NEP), also known as neprilysin or enkephalinase. ehu.eseuskadi.eus NEP is a zinc-dependent metallopeptidase crucial in the metabolic pathways of several signaling peptides. The design of this substrate leverages the principle of fluorescence resonance energy transfer (FRET). The N-terminal dansyl group acts as a fluorophore, while the p-nitrophenylalanine residue functions as a quencher, suppressing the fluorescence of the intact molecule. Enzymatic cleavage separates the fluorophore from the quencher, resulting in a measurable increase in fluorescence that allows for continuous monitoring of enzyme activity. ehu.es

Kinetic Parameters for NEP (Kₘ, kcat, kcat/Kₘ)

The interaction between this compound and NEP follows Michaelis-Menten kinetics. Detailed studies have established the kinetic parameters that define the efficiency and affinity of this substrate for its target enzyme. These values are critical for comparative inhibitor studies and for quantifying enzyme activity in various biological samples.

| Kinetic Parameter | Reported Value | Source |

| Kₘ | 45 µM | dcu.ie |

| ~37 µM | ehu.es | |

| kcat | 59 min⁻¹ | dcu.ie |

| kcat/Kₘ | 1.3 min⁻¹µM⁻¹ | dcu.ie |

| Vmax | ~0.72 µmol·min⁻¹·mg⁻¹ | ehu.es |

This table presents kinetic data for the hydrolysis of this compound by Neutral Endopeptidase (NEP).

Site of Cleavage within the Compound Sequence

NEP-mediated hydrolysis of this compound occurs at a specific peptide bond. The enzyme selectively cleaves the amide bond between the glycine (B1666218) (Gly) and the p-nitrophenylalanine (p-nitro-Phe) residues. ehu.es This cleavage releases the fluorescent fragment, Dansyl-D-Ala-Gly, from the quenching influence of the C-terminal p-nitro-Phe-Gly portion, leading to the observed increase in fluorescence. ehu.es

Inhibitor Studies for Confirming NEP Activity (e.g., Phosphoramidon)

The specificity of the enzymatic activity observed with this compound is frequently confirmed through the use of potent and selective inhibitors of NEP. Phosphoramidon (B1677721) is a well-characterized inhibitor of metalloproteases, including NEP and thermolysin. ehu.es In assays using this substrate, the addition of phosphoramidon results in a significant reduction of hydrolytic activity, thereby confirming that the observed fluorescence is a direct result of NEP action. Studies have shown phosphoramidon to be a highly potent inhibitor of NEP, with a reported IC50 value of 0.034 µM, distinguishing its effect on NEP from other metalloendopeptidases.

Cross-Reactivity and Specificity Considerations with Other Peptidases

While designed for NEP, it is crucial to consider the potential cross-reactivity of this compound with other peptidases that may be present in biological preparations.

Angiotensin-Converting Enzyme (ACE) Interaction and Mitigation Strategies (e.g., Enalapril)

Research has indicated that this compound exhibits a residual sensitivity to Angiotensin-Converting Enzyme (ACE), another key zinc metallopeptidase. This cross-reactivity can be a confounding factor in complex biological systems where both NEP and ACE may be active. To ensure that the measured activity is specific to NEP, co-incubation with a selective ACE inhibitor is a common mitigation strategy. Inhibitors such as Enalapril (B1671234), or its active form enalaprilat, are frequently used to block the ACE-mediated cleavage of substrates. By inhibiting ACE, researchers can isolate and accurately quantify the activity of NEP.

An alternative mitigation strategy involves modifying the substrate itself. It has been demonstrated that replacing the C-terminal glycine residue of the substrate with beta-alanine (B559535) eliminates the residual sensitivity towards ACE, creating a more selective tool for NEP studies.

Dipeptidyl Peptidase IV (DPP-IV) as a Potential Target

Dipeptidyl Peptidase IV (DPP-IV) is another peptidase often studied in similar physiological and pathological contexts as NEP. ehu.es However, there is no direct evidence in the reviewed scientific literature to suggest that this compound serves as a substrate for DPP-IV. Research protocols that measure both NEP and DPP-IV activity in the same biological samples utilize distinct and specific substrates for each enzyme. For instance, DPP-IV activity is typically measured using substrates like H-Gly-Pro-β-naphthylamide. The use of separate, specific substrates implies a lack of significant cross-reactivity and suggests that this compound is not a viable substrate for DPP-IV.

Other Metallopeptidases and Their Interaction Profiles

While this compound is primarily recognized and utilized as a fluorogenic substrate for neutral endopeptidase 24.11 (NEP, also known as neprilysin or enkephalinase), its interaction is not entirely exclusive. evitachem.comcreative-enzymes.com Research has revealed a notable cross-reactivity with at least one other significant metallopeptidase.

The key design feature of this substrate is the intramolecular quenching of the N-terminal dansyl fluorophore by the p-nitro-Phe residue. evitachem.comnih.gov Cleavage of the Gly-p-nitro-Phe amide bond by an active enzyme separates these two groups, leading to a quantifiable increase in fluorescence. nih.gov

Studies comparing this substrate to its analogues have shown that this compound exhibits a residual sensitivity to Angiotensin-Converting Enzyme (ACE) . nih.gov ACE is a zinc-dependent dipeptidyl carboxypeptidase that plays a critical role in the renin-angiotensin system. This cross-reactivity was identified as a limitation of the substrate, particularly in complex biological samples where multiple peptidases may be active. The susceptibility to cleavage by ACE was significant enough to prompt the redesign of the peptide sequence to enhance its specificity for NEP. nih.gov

This interaction profile underscores the importance of careful substrate selection and validation in enzymatic assays, as seemingly minor structural elements can influence the range of interacting enzymes.

Substrate Design Evolution and Comparison with Analogues

This compound as a Precursor to Improved Probes (e.g., Dns-Gly-(p-NO2)Phe-beta Ala)

This compound served as a direct template for the development of superior fluorogenic substrates, most notably Dansyl-Gly-(p-NO2)Phe-beta-Ala (DGNPA). nih.gov The synthesis of DGNPA was driven by the need to overcome specific limitations of the parent compound. The modifications were targeted and resulted in significant improvements in substrate performance.

Two key structural changes were implemented in the transition from the original substrate to DGNPA: nih.gov

Replacement of Glycine (Gly) with Beta-Alanine (β-Ala): The terminal glycine residue in the original peptide was substituted with a β-alanine. This single change successfully eliminated the residual sensitivity of the substrate to angiotensin-converting enzyme (ACE), thereby making the new probe highly selective for neutral endopeptidase 24.11. nih.gov

These evolutionary changes highlight a strategic approach to substrate design, where understanding the enzymatic interaction and the photophysical properties of the probe leads to the rational development of more precise and sensitive research tools.

Advantages and Disadvantages Compared to Other Fluorogenic Substrates

The utility of this compound can be evaluated by comparing its characteristics with other classes of fluorogenic substrates used for metalloproteinase assays. These substrates typically operate on the principle of Fluorescence Resonance Energy Transfer (FRET) or intramolecular quenching. nih.gov

Advantages:

Convenience: Like other single-peptide fluorogenic substrates, it allows for a continuous, real-time assay of enzyme activity, which is a significant advantage over endpoint assays like ELISA or zymography. nih.gov

Simple Synthesis: The core components, a dansyl group acylated to the N-terminus and a p-nitro-phenylalanine residue incorporated into the peptide sequence, are relatively straightforward to include using standard solid-phase peptide synthesis methodologies. nih.gov

Disadvantages:

Lower Quantum Yield: The dansyl fluorophore, when compared to newer generation fluorophores, may have a lower quantum yield, potentially limiting the maximum achievable signal intensity. For instance, fluorophores like (7-methoxycoumarin-4-yl)acetyl (Mca) or 5-carboxyfluorescein (B1664652) (Fam) are known for higher quantum yields. nih.govnih.gov

Quenching Efficiency: While the Dansyl/p-nitro-Phe pair is effective, its quenching efficiency is highly dependent on the distance between the two moieties. nih.govnih.gov As demonstrated by the improved DGNPA analogue, the original spacing in this compound was not optimal, leading to lower sensitivity. nih.gov Other quencher pairs, such as Mca/Dnp (2,4-dinitrophenyl) or Edans/Dabcyl, have been optimized for high quenching efficiency in various peptide backbones. nih.govbachem.com

Specificity Issues: As noted, the substrate exhibits cross-reactivity with ACE, a significant drawback when assaying for NEP in environments where other proteases are present. nih.gov Other substrates, such as those based on triple-helical peptide (THP) structures, can offer very high specificity for collagenolytic MMPs. nih.gov

Photophysical Overlap: The effectiveness of a FRET or quenching pair relies on good spectral overlap between the emission of the fluorophore and the absorbance of the quencher. The Dansyl/p-nitro-Phe pair is functional, but other combinations like Mca/Dnp have been specifically highlighted for their excellent spectral overlap, leading to more efficient energy transfer. nih.gov

The following table provides a comparison of different fluorophore/quencher pairs commonly used in metallopeptidase substrates.

| Fluorophore (F) | Quencher (Q) | Excitation (λex) | Emission (λem) | Key Features |

| Dansyl | p-nitro-Phenylalanine | ~342 nm | ~562 nm | Used in the primary substrate; quenching efficiency is distance-dependent. nih.govbachem.com |

| Tryptophan (Trp) | Dinitrophenyl (Dnp) | ~280 nm | ~350 nm | One of the earliest pairs used; quenching decreases rapidly with distance. nih.gov |

| Methoxycoumarin (Mca) | Dinitrophenyl (Dnp) | ~325 nm | ~393 nm | Widely used for MMPs; efficient quenching due to good spectral overlap. nih.govnih.gov |

| Aminobenzoyl (Abz) | 3-nitro-Tyrosine (Tyr(NO2)) | ~320 nm | ~420 nm | Used for screening MMP-9 and MMP-12 inhibitors. nih.govbachem.com |

| EDANS | DABCYL | ~340 nm | ~490 nm | A popular and efficient FRET pair for various protease assays. bachem.com |

Methodological Frameworks for Enzyme Activity Measurement

Fluorometric Assay Development and Standardization

The successful implementation of an enzyme assay using N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly hinges on the meticulous development of the assay protocol and its careful standardization. This ensures that the measurements are accurate, reproducible, and sensitive.

Optimizing the reaction environment is critical for achieving reliable and maximal enzyme activity. The choice of buffer, its pH, and the incubation temperature must be compatible with the specific enzyme being studied.

Buffer Systems: Assays involving this compound commonly employ Tris-HCl or phosphate (B84403) buffer systems. nih.govuwa.edu.auuchile.clnih.gov For instance, a 50 mM Tris-HCl buffer is frequently used for studies on NEP activity. uwa.edu.auuchile.clnih.gov In some applications, a 50 mM phosphate buffer has also been utilized. nih.gov The powdered substrate is often first dissolved in a small volume of an organic solvent like methanol (B129727) before being introduced to the aqueous buffer solution. uwa.edu.au

pH: The optimal pH for the assay is dictated by the enzyme's characteristics. For neutral endopeptidase, a physiological pH of 7.4 is standard. nih.govuwa.edu.auuchile.clnih.gov

Temperature: To simulate physiological conditions and ensure optimal enzyme kinetics, assays are typically conducted at a constant temperature of 37°C. nih.govuchile.clnih.govwjgnet.com

Assay Specificity: Since this compound can also be cleaved by other enzymes, such as angiotensin-converting enzyme (ACE), specific inhibitors are often included in the assay mixture to ensure that the measured activity is solely attributable to the enzyme of interest. nih.govwjgnet.com For example, the ACE inhibitor enalapril (B1671234) is frequently added when measuring NEP activity. nih.govwjgnet.com

Table 1: Typical Assay Conditions for NEP Activity using this compound

| Parameter | Recommended Condition | Rationale |

| Buffer | 50 mM Tris-HCl uwa.edu.auuchile.clnih.gov or 50 mM Phosphate nih.gov | Provides a stable pH environment. |

| pH | 7.4 nih.govuwa.edu.auuchile.clnih.gov | Mimics physiological pH and is optimal for NEP activity. |

| Temperature | 37°C uchile.clnih.govwjgnet.com | Represents physiological temperature for mammalian enzymes. |

| Additives | ACE Inhibitor (e.g., enalapril) nih.govwjgnet.com | Prevents substrate cleavage by ACE, ensuring assay specificity for NEP. |

Determining the appropriate substrate concentration is crucial for kinetic analysis. For studies aiming to determine Michaelis-Menten constants (Km and Vmax), a range of this compound concentrations must be tested. The Km value for human NEP with this substrate has been reported to be 350 μM. nih.gov In practice, assay concentrations are often set below or near the Km value to ensure the reaction rate is sensitive to changes in enzyme concentration or the presence of inhibitors. Common concentrations used in various studies include 50 μM, 200 μM, and up to 1 mM. uchile.clnih.govnih.govwjgnet.complos.org The final chosen concentration represents a balance between achieving a robust signal and maintaining assay linearity over the desired time course.

To translate the raw fluorescence units into a quantitative measure of product formation (and thus enzyme activity), a standard curve is required. This curve is generated using known concentrations of the fluorescent cleavage product, Dansyl-D-Ala-Gly. uchile.clwjgnet.complos.org

A series of dilutions of Dansyl-D-Ala-Gly are prepared in the same assay buffer used for the enzymatic reaction. The fluorescence of each standard is measured using the same instrument settings as the main experiment. The excitation wavelength is typically set to 342 nm, with emission read at approximately 560-562 nm. uchile.clnih.govwjgnet.complos.org The resulting data, which plots fluorescence intensity versus molar concentration of the product, allows for the direct conversion of the experimental fluorescence readings into the amount of product generated per unit of time. One described method involves creating a calibration curve with increasing concentrations of Dansyl-D-Ala-Gly (e.g., 1 to 10 µmol/L) while simultaneously decreasing the concentration of the uncleaved substrate to account for any background effects. uchile.cl Another approach uses a broader range of the cleaved product, from 0.625 to 150 μM, to construct the curve. plos.org

Application in High-Throughput Screening (HTS)

The robust fluorescence signal and straightforward "mix-and-read" nature of the assay make this compound an excellent tool for high-throughput screening (HTS) campaigns aimed at discovering enzyme modulators.

For HTS, the assay is miniaturized and adapted for use in multi-well microplates, typically 96-well or 384-well formats. univ-lille.fr This adaptation allows for the simultaneous testing of thousands of compounds. Reaction volumes are scaled down significantly, with final volumes as low as 75-160 μL being reported. wjgnet.comuniv-lille.fr The assay components—enzyme, buffer, specific inhibitors (if needed), test compounds, and finally the fluorogenic substrate—are dispensed into the wells. After a set incubation period at 37°C, the plate is read by a fluorescence microplate reader, which rapidly measures the signal from each well. nih.gov

Automation is integral to leveraging this assay in an HTS environment. Robotic liquid handling systems are used for the precise and rapid dispensing of all reagents and compound libraries into the microplates. This minimizes variability and increases the speed and scale of the screening process. Following automated reagent addition and incubation, robotic arms can transfer the microplates to integrated plate readers for fluorescence measurement. The resulting data is captured electronically and analyzed by specialized software to identify "hits"—compounds that significantly inhibit or activate the enzyme's activity compared to controls. This automated workflow enables the profiling of large chemical libraries against the target enzyme in a time-efficient manner.

Sample Preparation Methodologies for Enzyme Activity Assays

The initial and most critical phase in performing a successful enzyme activity assay is the preparation of the biological sample. The primary objective is to liberate the target enzyme from its cellular or tissue environment while preserving its structural integrity and catalytic function. The choice of methodology is dictated by the source of the biological material. For assays utilizing this compound, preparation techniques must avoid conditions that could lead to enzyme denaturation, such as extreme pH, high temperatures, or the use of harsh detergents.

Cultured cell lines provide a homogenous and reproducible source of enzymes for biochemical analysis. The preparation of cell lysates for NEP activity assays involves disrupting the cell membrane to release intracellular contents, including the enzyme, into a buffered solution known as a lysate.

The procedure varies slightly for adherent versus suspension cells.

Adherent Cells: The culture medium is first removed, and the cells are washed with a cold phosphate-buffered saline (PBS) to remove any residual media components. A lysis buffer is then added directly to the culture dish. The cells are scraped from the surface and the resulting suspension is collected.

Suspension Cells: Cells are harvested from the culture medium by centrifugation. The cell pellet is then washed with cold PBS before being resuspended in lysis buffer.

A key component of this process is the lysis buffer. For enzyme activity assays, non-denaturing buffers are essential. These typically contain a buffering agent (e.g., Tris-HCl) to maintain a physiological pH, salts (e.g., NaCl), and a mild, non-ionic detergent like Triton X-100. It is crucial to avoid strongly denaturing detergents such as sodium dodecyl sulfate (B86663) (SDS). sigmaaldrich.com Protease and phosphatase inhibitors are often included to prevent the degradation or modification of the target enzyme by other components released during lysis.

After resuspension in lysis buffer, the cells are typically incubated on ice to allow for complete lysis and to minimize enzymatic degradation. sigmaaldrich.com Sonication can be employed to further disrupt cell membranes and reduce the viscosity of the lysate. nih.gov The final step involves centrifuging the lysate at high speed (e.g., 10,000-16,000 x g) at 4°C to pellet insoluble cellular debris. sigmaaldrich.com The resulting clear supernatant, which contains the soluble enzymes, is carefully collected for the assay. The total protein concentration of the lysate is determined using a detergent-compatible method, such as the bicinchoninic acid (BCA) assay, to normalize enzyme activity measurements. sigmaaldrich.com

Table 1: Example Protocol for Cultured Cell Lysis

| Step | Procedure | Purpose |

|---|---|---|

| 1. Cell Harvest | For adherent cells, wash with cold PBS. For suspension cells, pellet by centrifugation and wash. | To remove culture media contaminants. |

| 2. Lysis | Resuspend cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) on ice. | To disrupt cell membranes while preserving enzyme structure. |

| 3. Homogenization | (Optional) Sonicate the lysate on ice. | To ensure complete cell disruption and reduce viscosity. nih.gov |

| 4. Clarification | Centrifuge at 10,000-16,000 x g for 10-20 minutes at 4°C. sigmaaldrich.com | To remove insoluble cell debris. |

| 5. Collection | Carefully transfer the clear supernatant to a new, pre-chilled tube. | To obtain the soluble protein fraction containing the active enzyme. |

| 6. Quantification | Measure total protein concentration using a BCA assay. sigmaaldrich.com | To allow for normalization of enzyme activity per milligram of protein. |

When studying enzyme activity in the context of a whole organism, tissues from animal models are frequently used. Tissues such as the brain and kidney are known to express neprilysin, making them relevant sources for assays with this compound. nih.gov The preparation of tissue homogenates involves mechanically disrupting the tissue structure to release the cellular components. nih.gov

The entire process must be conducted under cold conditions (e.g., on ice) to prevent enzyme degradation due to heat generated during homogenization or by endogenous proteases. nih.gov

The excised tissue is first weighed and washed with a cold buffer to remove blood. proquest.com

It is then minced into small pieces and placed in a pre-chilled tube with a suitable volume of homogenization buffer, often the same type of non-denaturing lysis buffer used for cell lysates, containing protease inhibitors. proquest.comaminer.cn

Mechanical disruption is achieved using tools like a Dounce homogenizer, which uses a glass pestle to shear the tissue, or a bead-based homogenizer (e.g., TissueLyser), which uses rapid agitation with stainless steel beads. aminer.cnnih.gov

Following homogenization, the sample is treated similarly to a cell lysate. It is centrifuged to remove connective tissue, nuclei, and other large debris. aminer.cn

The supernatant, or tissue homogenate, is collected, and its total protein concentration is measured to ensure that equal amounts of protein are used in the subsequent enzyme activity assay. aminer.cn

Table 2: General Protocol for Tissue Homogenization

| Parameter | Specification | Rationale |

|---|---|---|

| Temperature | 0-4°C (on ice) | To minimize protease activity and maintain enzyme stability. nih.gov |

| Buffer | Non-denaturing lysis buffer with protease inhibitors | To solubilize proteins without denaturation. proquest.com |

| Tissue:Buffer Ratio | e.g., 100 mg tissue per 500 µL buffer aminer.cn | To ensure efficient homogenization. |

| Homogenization | Dounce homogenizer or bead mill | To mechanically disrupt tissue structure and release cellular contents. proquest.comnih.gov |

| Centrifugation | ~16,000 x g for 10-20 minutes at 4°C aminer.cn | To pellet insoluble tissue debris. |

| Protein Assay | BCA or similar detergent-compatible method | To normalize enzyme activity results. sigmaaldrich.com |

Biological fluids can also serve as a sample source for enzyme activity measurements, often requiring less extensive preparation than tissues or cells. Synovial fluid, the lubricant found in joints, is of particular interest in arthritis research, as it can contain enzymes released during inflammatory processes. medscape.comphysio-pedia.com Studies have detected neprilysin (enkephalinase) activity in the synovial fluid of patients with various forms of arthritis, suggesting its role in modulating inflammation and pain within the joint. nih.govnih.gov

Preparation for an assay using synovial fluid is relatively straightforward.

The fluid is collected from the joint via arthrocentesis. webmd.com

To remove cells (like leukocytes) and any particulate debris, the sample is centrifuged. nih.gov

The resulting cell-free supernatant can often be used directly in the fluorometric assay with this compound or a similar substrate. nih.govnih.gov

The concentration of neprilysin in synovial fluid can be significantly higher than in circulating plasma, particularly in inflammatory conditions, reflecting a local process within the joint. nih.govspringermedizin.de Measuring this activity can provide insights into the disease state. As with other sample types, results are typically expressed relative to the volume of fluid or its total protein content.

Applications in Biochemical and Biomedical Research Models

Investigating Protease Activity in Cellular Models

Cellular models provide a controlled environment to dissect the molecular mechanisms of disease. N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly is frequently employed in these systems to quantify the activity of Neprilysin, an enzyme implicated in cancer, neurodegeneration, and immune responses.

Studies in Cancer Cell Lines (e.g., Breast Cancer Cells)

The progression and invasiveness of cancers, including breast cancer, are often linked to the aberrant expression and activity of proteases. nih.gov These enzymes can modify the tumor microenvironment and regulate cancer cell survival and migration. nih.gov Neprilysin (CD10), the target enzyme for this compound, is known to be expressed on various cancer cells and plays a complex role in tumor progression. Therefore, substrates like this compound are critical tools for researchers using cancer cell lines, such as the human breast cancer cell lines MDAMB231 and MCF-7, to investigate the specific roles of metalloproteases. nih.govchemmethod.com By enabling precise measurement of Neprilysin activity, the substrate helps elucidate how the enzyme's function contributes to cancer cell biology, including proliferation and invasion. chemmethod.com

Neurodegenerative Disease Models (e.g., SH-SY5Y cells for Alzheimer's Research)

The human neuroblastoma cell line, SH-SY5Y, is a cornerstone of in-vitro research for neurodegenerative conditions like Alzheimer's disease. nih.gov These cells can be differentiated to acquire the morphological and biochemical characteristics of mature neurons, making them a suitable model to study the molecular pathways of neurodegeneration. nih.gov A key pathological hallmark of Alzheimer's is the accumulation of amyloid-beta (Aβ) peptides in the brain. nih.gov Neprilysin is one of the most important Aβ-degrading enzymes in the brain. nih.govbiorxiv.org

Researchers use differentiated SH-SY5Y cells to explore factors that regulate Aβ levels and toxicity. nih.gov In this context, this compound is used to perform fluorometric assays that quantify Neprilysin activity. nih.govjneurosci.org These measurements are crucial for understanding how Neprilysin expression and activity are affected in Alzheimer's models and for evaluating potential therapeutic strategies aimed at enhancing Aβ clearance by boosting Neprilysin function. nih.govjneurosci.org

Immune Cell Studies (e.g., Lymphohematopoietic Cells)

Neprilysin is also recognized as the cell surface antigen CD10, a key marker of differentiation on lymphohematopoietic cells. nih.gov Its expression can signify specific stages of lymphocyte development. The fluorogenic peptide this compound serves as a selective substrate for assaying the activity of this enzyme on immune cells. nih.gov Cleavage of the substrate by CD10 on the cell surface leads to a quantifiable fluorescence increase, providing a method to measure the enzyme's functional expression. nih.gov This application is valuable for immunological studies focused on cell differentiation and the characterization of various lymphohematopoietic cell populations. nih.gov

Characterization of Enzyme Function in Animal Models

Animal models, particularly transgenic mice, are indispensable for studying complex diseases in a whole-organism context. This compound is used to assess Neprilysin activity in tissues from these models, providing insights into disease progression and therapeutic efficacy.

Analysis of Neprilysin Activity in Transgenic Mouse Models of Alzheimer's Disease

Transgenic mouse models that overexpress genes linked to familial Alzheimer's disease, such as the amyloid precursor protein (APP) or presenilin, are widely used to study Aβ pathology. nih.govnih.gov A key finding from this research is that Neprilysin levels are reduced in vulnerable brain regions of Alzheimer's patients, and increasing Neprilysin activity can reduce Aβ deposition and toxicity. nih.govnih.gov

In studies using these mouse models (e.g., Tg2576, 3xTg-AD), researchers often test therapies designed to increase brain Neprilysin levels, such as through lentiviral vector-mediated gene transfer. nih.govnih.govjneurosci.org To verify the success of such interventions, it is essential to measure the resulting enzyme activity in brain homogenates. jneurosci.orgplos.org this compound is used as the substrate in fluorometric assays to quantify Neprilysin activity, confirming that the transferred gene is producing a functionally active enzyme that can degrade Aβ. jneurosci.orgplos.org These assays have demonstrated that increasing Neprilysin activity can significantly reduce amyloid plaque load in the hippocampus and cortex of these mouse models. nih.govnih.gov

Assessment of Enzyme Changes in Organ-Specific Research (e.g., Brain, Kidney)

Neprilysin is expressed in various tissues throughout the body, where it serves different physiological functions. frontiersin.org In the brain, it plays a primary role in degrading neuropeptides, including the critical clearance of Aβ. biorxiv.orgfrontiersin.org In the kidney, Neprilysin is highly expressed in the brush border membrane of the proximal tubule and is involved in the metabolism of several circulating peptide hormones. frontiersin.orgnih.gov

Because of these distinct and vital roles, it is often necessary to assess and compare Neprilysin activity in different organs. For instance, therapeutic strategies for Alzheimer's that aim to upregulate Neprilysin must ideally be restricted to the brain to avoid unintended effects on peptide hormone regulation elsewhere. nih.gov Substrates like this compound are essential for such organ-specific research, allowing for the direct comparison of enzyme activity in tissues like the brain and kidney from the same animal model. nih.govnih.gov This helps researchers understand the systemic effects of genetic modifications or therapeutic interventions targeting this crucial enzyme.

Research Applications Summary

| Area of Research | Model System | Research Goal | Role of this compound |

|---|---|---|---|

| Cancer Biology | Breast Cancer Cell Lines (e.g., MCF-7) | Investigate the role of proteases in tumor progression. | Quantify activity of Neprilysin (CD10) on cancer cells. |

| Neurodegeneration | SH-SY5Y Neuroblastoma Cells | Model Alzheimer's disease pathology and test Aβ-clearing strategies. | Measure activity of the Aβ-degrading enzyme Neprilysin. nih.govjneurosci.org |

| Immunology | Lymphohematopoietic Cells | Characterize immune cell differentiation. | Assay activity of the differentiation marker CD10 (Neprilysin). nih.gov |

| Alzheimer's Therapy | Transgenic Mouse Models (e.g., 3xTg-AD) | Evaluate the efficacy of Neprilysin gene therapy to reduce Aβ plaques. | Confirm functional enzyme activity in brain tissue post-treatment. nih.govjneurosci.org |

| Organ-Specific Physiology | Mouse Models | Compare enzyme function in different tissues like the brain and kidney. | Provide a standardized substrate to measure Neprilysin activity across various organs. nih.govnih.gov |

Research into Enzyme Regulation and Modulation

The unique properties of this compound make it an invaluable substrate for investigating the factors that regulate and modulate enzyme activity.

Effects of External Factors (e.g., Heavy Metals like Lead and Mercury) on Enzyme Activity

The activity of many enzymes is sensitive to the presence of external factors, including heavy metal ions. While direct studies on the effects of lead and mercury on enzyme activity using this compound as the specific substrate are not prevalent in the searched literature, the broader principle of metal-ion influence on enzyme function is well-established. For instance, studies have shown that heavy metal ions like Co2+ or Mn2+ can alter the products of enzymes like isoprenyl diphosphate (B83284) synthase, shifting production from farnesyl pyrophosphate (FPP) to geranyl pyrophosphate (GPP). nih.gov In other systems, the presence of heavy metal ions can stabilize certain enzyme conformations, thereby influencing substrate binding and catalytic activity. nih.gov

Research on fungi, such as Pleurotus eryngii, has demonstrated that exposure to cadmium stress initially increases the activity of antioxidant enzymes, but prolonged exposure leads to a decrease, indicating cellular damage. mdpi.com This highlights the complex dose- and time-dependent effects of heavy metals on enzymatic systems. Although not directly involving the dansylated peptide, these studies underscore the importance of investigating how environmental toxins can modulate the activity of enzymes that could potentially be assayed using substrates like this compound.

Impact of Antiangiogenic Agents and Radiotherapy on Protease Activity in Cancer Models

The searched literature does not provide specific examples of this compound being used to study the impact of antiangiogenic agents and radiotherapy on protease activity in cancer models. However, given that proteases like neprilysin are involved in cancer progression and angiogenesis, this substrate represents a potential tool for such investigations.

Screening and Characterization of Enzyme Inhibitors

A primary application of this compound is in the discovery and characterization of enzyme inhibitors, particularly for neprilysin.

Identification of Novel Inhibitors for Targeted Enzymes

The fluorogenic nature of this compound facilitates high-throughput screening for novel inhibitors of neprilysin. In such assays, the enzymatic reaction is carried out in the presence of potential inhibitory compounds. A reduction in the rate of fluorescence increase, when compared to a control reaction without the inhibitor, indicates that the compound is interfering with enzyme activity. This allows for the rapid identification of potential therapeutic agents from large chemical libraries.

Kinetic Analysis of Inhibitor Potency and Selectivity (e.g., IC50, Ki)

Once a potential inhibitor has been identified, this compound is used for detailed kinetic analysis to determine the inhibitor's potency and selectivity. By measuring the rate of substrate cleavage at various inhibitor concentrations, researchers can calculate key inhibitory parameters.

Key Inhibitor Potency Metrics:

| Parameter | Description |

| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. |

| Ki | The inhibition constant, which represents the dissociation constant of the enzyme-inhibitor complex. It is a measure of the inhibitor's binding affinity. |

The determination of these values is crucial for the development of effective and specific drugs. For example, a low Ki value indicates a high binding affinity of the inhibitor for the enzyme. By comparing the Ki values for the target enzyme (e.g., neprilysin) with those for other related enzymes, the selectivity of the inhibitor can be assessed. This ensures that the drug candidate will primarily act on its intended target, minimizing off-target effects.

Understanding Inhibitor Mechanism of Action (e.g., Competitive, Non-competitive)

The fluorogenic peptide this compound is a critical tool in the field of enzymology for elucidating the mechanism of action of enzyme inhibitors. By providing a means to measure the rate of an enzymatic reaction in the presence and absence of an inhibitor, this substrate allows researchers to determine whether an inhibitor acts in a competitive, non-competitive, or other manner. This is achieved by analyzing the inhibitor's effect on the enzyme's key kinetic parameters, the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max).

The underlying principle of these assays is the intramolecular quenching of the dansyl group's fluorescence by the p-nitro-Phe moiety. When an enzyme, such as neprilysin (NEP), cleaves the Gly-p-nitro-Phe bond, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence. The rate of this fluorescence increase is directly proportional to the rate of substrate hydrolysis and thus the enzyme's activity.

To determine an inhibitor's mechanism of action, a series of kinetic experiments are performed. The initial reaction velocity is measured at various concentrations of this compound, both in the absence and in the presence of a fixed concentration of the inhibitor. The resulting data can be graphically represented, most commonly using a Michaelis-Menten plot or a Lineweaver-Burk (double reciprocal) plot.

A competitive inhibitor is a molecule that structurally resembles the substrate and competes for the same active site on the enzyme. In the presence of a competitive inhibitor, the apparent K_m of the enzyme for its substrate will increase, while the V_max remains unchanged. This is because the effect of the inhibitor can be overcome by increasing the substrate concentration.

A non-competitive inhibitor , on the other hand, binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation and reduces its catalytic efficiency, but it does not prevent the substrate from binding. Consequently, in the presence of a non-competitive inhibitor, the V_max of the reaction is decreased, while the K_m remains unchanged.

Detailed Research Findings:

Research on the inhibition of neprilysin (NEP), a key enzyme in the degradation of certain peptides, provides a clear example of how this compound is used to characterize inhibitors. In a study investigating NEP activity in human adipocyte membranes, the kinetic parameters for the hydrolysis of this fluorogenic substrate were determined. The V_max was found to be 1.80 ± 0.06 nmol min⁻¹ mg⁻¹ protein, and the K_m was 191 ± 28 μM nih.gov.

The study then examined the effect of thiorphan (B555922), a known selective inhibitor of NEP. It was observed that thiorphan inhibited the NEP activity in a dose-dependent manner nih.gov. Based on the established mechanism of thiorphan as a competitive inhibitor, this would manifest as an increase in the apparent K_m for this compound with no change in the V_max.

The following interactive data table illustrates the hypothetical results of a kinetic experiment to determine the mechanism of action of an inhibitor like thiorphan using this compound as the substrate, based on the reported values for the uninhibited enzyme.

| Condition | Inhibitor Concentration | Apparent K_m (μM) | Apparent V_max (nmol min⁻¹ mg⁻¹) | Inhibition Type |

|---|---|---|---|---|

| Uninhibited Enzyme | 0 | 191 | 1.80 | N/A |

| With Competitive Inhibitor | [I] | 382 | 1.80 | Competitive |

| With Non-competitive Inhibitor | [I] | 191 | 0.90 | Non-competitive |

By analyzing these changes in the kinetic parameters, researchers can definitively classify the inhibitor's mechanism of action, providing crucial information for drug design and the study of metabolic pathways.

Advanced Research Perspectives and Emerging Applications

Development of N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly as a Building Block for Peptide Synthesis and Modifications

While primarily recognized as a substrate for enzymatic assays, the chemical structure of this compound lends itself to considerations as a foundational component for the synthesis of more complex peptide structures and for chemical modifications to enhance its analytical properties.

The synthesis of fluorogenic peptide substrates is a critical aspect of developing sensitive and specific enzyme assays. The core structure of this compound incorporates a dansyl group as a fluorophore and a p-nitro-phenylalanine residue which acts as a quencher. The principle of fluorescence resonance energy transfer (FRET) governs its function; in the intact peptide, the close proximity of the dansyl and p-nitro-phenylalanine groups results in the quenching of fluorescence. Upon enzymatic cleavage of the peptide bond between glycine (B1666218) and p-nitro-phenylalanine, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence.

Research has demonstrated that modifications to the peptide backbone can significantly improve the substrate's specificity and sensitivity. For instance, a newer fluorogenic substrate, Dansyl-Gly-(p-NO2)Phe-beta-Ala, was developed as an improvement upon this compound. nih.gov In this modified version, the C-terminal glycine is replaced with β-alanine, a modification that eliminates residual sensitivity to angiotensin-converting enzyme, thereby increasing its selectivity for neutral endopeptidase 24.11. nih.gov Furthermore, the deletion of the D-alanine residue at the N-terminus was shown to enhance the quenching efficiency, which in turn increases the sensitivity of the assay. nih.gov

These examples of rational design and modification underscore the potential of using the fundamental components of this compound as building blocks. The dansyl group and the p-nitro-phenylalanine can be strategically incorporated into novel peptide sequences to create customized substrates for a variety of proteases. The D-alanine residue is included to prevent degradation by aminopeptidases. This strategic design allows for the specific measurement of endopeptidase activity.

| Compound | Modification from this compound | Purpose of Modification |

| Dansyl-Gly-(p-NO2)Phe-beta-Ala | Replacement of C-terminal Glycine with β-Alanine; Deletion of N-terminal D-Alanine | Increased selectivity and sensitivity for neutral endopeptidase 24.11 |

Potential for Integration into Multiplexed Enzyme Assays

The characteristics of this compound make it a candidate for use in multiplexed enzyme assays, which allow for the simultaneous measurement of multiple enzyme activities in a single sample. Such assays are invaluable in drug discovery and diagnostics for their ability to provide a broader understanding of complex biological systems.

Fluorogenic substrates are well-suited for high-throughput screening (HTS) formats. The assay for neutral endopeptidase 24.11 using a modified version of this substrate has been successfully automated in 96-well microplates. nih.gov This adaptability to HTS platforms is a key prerequisite for multiplexing.

In a multiplexed scenario, a panel of fluorogenic substrates, each specific for a different enzyme and featuring distinct fluorophores with unique excitation and emission spectra, could be employed. While this compound itself has a specific fluorescence profile, its underlying principle can be adapted. By synthesizing a library of similar peptides with varied cleavage sites and different FRET pairs, it is possible to create a multiplexed assay. For example, one substrate could utilize a dansyl/p-nitro-phenylalanine pair, while another might use an o-aminobenzoyl (Abz)/ethylenediamine 2,4-dinitrophenyl (EDDnp) pair, allowing for the simultaneous detection of different protease activities.

The development of dual-quenched or multi-component fluorescent probes is another avenue for multiplexing. These probes can be designed to respond to multiple enzymatic cleavages, with each event generating a distinct fluorescent signal. This approach, combined with the high sensitivity of fluorometric detection, paves the way for sophisticated multiplexed assays capable of profiling the activity of numerous enzymes in a single experiment.

Exploring Enzyme Activity in Microfluidic Systems

Microfluidic systems offer numerous advantages for enzymatic assays, including reduced sample and reagent consumption, faster analysis times, and the ability to perform high-throughput experiments. The use of fluorogenic substrates like this compound is particularly well-suited for this platform.

The principle of monitoring a change in fluorescence upon substrate cleavage can be readily integrated into microfluidic devices. These systems can be designed to mix the enzyme and substrate in micro- or nanoliter volumes and then monitor the fluorescence signal in real-time as the reaction proceeds. This allows for the precise determination of kinetic parameters such as Km and Vmax with minimal sample usage.

Furthermore, microfluidic chips can be fabricated with multiple channels, enabling parallel assays to be run simultaneously. This is highly advantageous for screening libraries of potential enzyme inhibitors or for comparing the activity of an enzyme under different conditions. The compatibility of fluorogenic assays with the optical detection systems commonly used in microfluidics makes this a powerful combination for modern enzyme analysis.

Applications in Proteomics and Enzyme Profiling Studies

Proteomics aims to study the entire set of proteins in a biological system, and a key aspect of this is understanding their functional state, including enzymatic activity. Enzyme profiling, a sub-discipline of proteomics, focuses on the global analysis of enzyme activities. Fluorogenic substrates have the potential to be valuable tools in this field.

While mass spectrometry is a dominant technique in proteomics, fluorescence-based methods can offer complementary information, particularly for high-throughput activity screening. A library of fluorogenic substrates, including derivatives based on the this compound scaffold, could be used to rapidly profile the protease activity in a complex biological sample, such as a cell lysate or tissue homogenate. This "enzyme fingerprinting" can provide a snapshot of the enzymatic landscape and how it changes in response to disease or drug treatment.

Multiplex substrate profiling by mass spectrometry (MSP-MS) is a powerful technique that uses a library of peptide substrates to characterize protease activity. nih.govnih.gov A similar approach could be envisioned using a library of fluorogenic peptides, where the readout is fluorescence instead of mass spectrometry. This would offer a different set of advantages, including the potential for real-time monitoring and higher throughput in certain applications.

Computational Modeling and Simulation of Enzyme-Substrate Interactions Utilizing Data from this compound Assays

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are powerful tools for understanding the intricacies of enzyme-substrate interactions at the atomic level. The kinetic data obtained from assays using this compound can provide crucial experimental validation for these computational models.

For example, the experimentally determined Km and kcat values for the hydrolysis of this substrate by neutral endopeptidase 24.11 can be used to refine and validate computational models of the enzyme's active site. researchgate.net Molecular docking studies can predict the binding pose of the substrate in the active site, and MD simulations can then be used to explore the dynamics of this interaction and the conformational changes that occur during the catalytic cycle.

Furthermore, free energy calculations, such as free energy perturbation (FEP), can be employed to computationally predict the binding affinity of the substrate for the enzyme. nih.govnih.gov These predictions can be directly compared with the experimental values derived from kinetic assays, providing a rigorous test of the accuracy of the computational model. Kinetic data from studies on site-directed mutants of the enzyme can also provide valuable insights into the roles of specific amino acid residues in substrate binding and catalysis, further enriching the computational models. nih.gov This synergistic approach, combining experimental kinetics with computational modeling, can lead to a deeper understanding of enzyme mechanisms and facilitate the rational design of novel inhibitors.

Table of Kinetic Parameters for Fluorogenic Substrates of Neutral Endopeptidase 24.11

| Substrate | Km (µM) | Vmax (µmol/min/mg protein) | kcat/Km (min-1µM-1) |

|---|---|---|---|

| Dansyl-D-Ala-Gly-(pNO2)Phe-Gly | 45 | 0.65 | ~0.02 |

| Dansyl-Gly-(pNO2)Phe-beta-Ala | 37 | 0.72 | Not specified |

Limitations and Future Directions in Research Utilizing the Compound

Addressing Substrate Specificity Challenges and Off-Target Activity in Complex Biological Matrices

A significant challenge in using any synthetic substrate in a complex biological environment, such as cell lysates or tissue homogenates, is the potential for off-target cleavage by other proteases. While N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly is designed to be selective for neprilysin, other metalloproteases or even proteases from different classes with overlapping substrate specificities could potentially cleave the peptide, leading to inaccurate measurements of neprilysin activity. nih.gov

Future research should focus on rigorously characterizing the substrate specificity of this compound against a broad panel of proteases, particularly those found in the same subcellular compartments or tissues as neprilysin. Techniques like multiplex substrate profiling using mass spectrometry could be employed to identify potential off-target proteases. nih.gov This information is crucial for interpreting data from complex biological samples and for designing more specific substrates. For instance, studies on other FRET-based substrates for metalloproteases have highlighted the importance of the amino acid sequence flanking the cleavage site in determining specificity. nih.gov

Enhancing Sensitivity and Dynamic Range of Assays

The sensitivity and dynamic range of assays using this compound are dependent on several factors, including the quantum yield of the dansyl fluorophore and the efficiency of the p-nitrophenylalanine quencher. While the current system is effective, there is room for improvement.

The development of novel FRET pairs with better spectral overlap and higher extinction coefficients for the quencher could lead to a greater signal-to-noise ratio and enhanced sensitivity. iris-biotech.de For example, replacing the dansyl group with brighter and more photostable fluorophores, or the p-nitrophenylalanine with a more efficient quencher like dabcyl, could significantly improve assay performance. iris-biotech.de Furthermore, exploring the use of nanomaterials, such as gold nanoparticles or quantum dots, as energy acceptors could dramatically increase quenching efficiency and, consequently, the dynamic range of the assay.

Exploring New Biological Contexts for Enzyme Activity Studies

The primary application of this compound has been in studying the role of neprilysin in the context of enkephalin degradation and, by extension, pain modulation. nih.gov However, neprilysin is involved in a wide array of physiological and pathological processes, including the regulation of cardiovascular function, inflammation, and cancer.

Future research should leverage this substrate to explore the activity of neprilysin in these diverse biological contexts. For example, it could be used to screen for inhibitors of neprilysin in heart failure models or to assess neprilysin activity in different cancer cell lines. The development of multiplexed assays, where this compound is used alongside substrates for other relevant proteases, could provide a more comprehensive understanding of the proteolytic networks involved in these diseases. nih.gov

Development of Chemically Modified Analogues with Enhanced Properties or Specificity

The chemical structure of this compound can be systematically modified to create analogues with improved properties. By altering the peptide sequence, researchers can fine-tune the substrate's affinity and specificity for neprilysin or even design substrates for other related metalloproteases. nih.gov

For instance, introducing unnatural amino acids or modifying the peptide backbone could confer resistance to degradation by other proteases, thereby increasing the substrate's specificity in complex biological samples. nih.gov Synthesis of a library of analogues with variations in the amino acid sequence could lead to the discovery of substrates with significantly higher catalytic efficiency (kcat/Km), allowing for the detection of even lower levels of enzyme activity. nih.gov

Integration with Advanced Imaging Techniques for Spatiotemporal Enzyme Activity Mapping

A major frontier in understanding enzyme function is to visualize its activity in real-time within living cells and tissues. While this compound is a FRET-based substrate, its direct application in live-cell imaging can be limited by factors such as cell permeability, phototoxicity of the dansyl group at high excitation intensities, and background fluorescence from endogenous molecules. nih.govnih.gov

Future efforts should focus on developing analogues of this substrate that are optimized for cellular imaging. This could involve conjugating the peptide to cell-penetrating peptides or incorporating fluorophores with longer excitation and emission wavelengths to minimize phototoxicity and background interference. biosyntan.de The integration of such improved probes with advanced microscopy techniques, like fluorescence lifetime imaging microscopy (FLIM) or confocal microscopy, would enable the spatiotemporal mapping of neprilysin activity within different subcellular compartments, providing unprecedented insights into its dynamic regulation and function in living systems. nih.gov

Q & A

Q. What are the key steps in synthesizing and characterizing N-Dansyl-D-Ala-Gly-p-nitro-Phe-Gly?

Methodological Answer:

- Synthesis : The compound is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. The dansyl group is introduced at the N-terminal during the final deprotection step by reacting with dansyl chloride (DNS-Cl), which selectively labels the free α-amino group .

- Purification : Reverse-phase HPLC (≥95% purity) is typically employed, with a C18 column and gradient elution using acetonitrile/water (0.1% TFA) .

- Characterization : Confirm structure using:

Q. Why is the dansyl group used in this peptide, and how does it aid in experimental design?

Methodological Answer:

- Fluorescent Labeling : The dansyl group acts as a fluorescent probe (excitation: 335 nm, emission: 510 nm), enabling real-time tracking of peptide cleavage or binding interactions via fluorescence spectroscopy .

- N-Terminal Identification : After acid hydrolysis (6M HCl, 110°C, 24h), the dansyl group remains covalently attached to the N-terminal D-Ala residue, allowing unambiguous identification via HPLC or TLC .

Advanced Research Questions

Q. How can this compound be applied in enzyme kinetics assays for proteases?

Methodological Answer:

- Substrate Design : The p-nitroanilide (p-NA) moiety in the sequence serves as a chromogenic reporter. Proteolytic cleavage releases p-nitroaniline, quantified by absorbance at 405–410 nm (ε = 9,900 M⁻¹cm⁻¹) .

- Assay Optimization :

- Buffer Conditions : Use pH 7.5 (Tris/HCl) and 37°C to mimic physiological environments .

- Kinetic Parameters : Calculate by monitoring initial rates under varying substrate concentrations. Data contradictions (e.g., discrepancies) may arise from enzyme source differences (e.g., thrombin vs. cathepsin G) or ionic strength effects .

Q. How can fluorescence quenching studies using this peptide elucidate protein-peptide interactions?

Methodological Answer:

-

Binding Affinity Measurements : Titrate the peptide into a protein solution (e.g., serum albumin) and monitor dansyl fluorescence quenching. Calculate binding constants () using the Stern-Volmer equation:

where is the quenching constant and [Q] is the quencher concentration .

-

Thermodynamic Analysis : Perform experiments at multiple temperatures to determine ΔH and ΔS via van’t Hoff plots, distinguishing static vs. dynamic quenching mechanisms .

Q. How can researchers resolve contradictory kinetic data reported for this substrate across studies?

Methodological Answer:

- Critical Variables to Standardize :

- Enzyme Purity : Use recombinant enzymes with ≥95% purity (verified by SDS-PAGE) to minimize batch variations .

- Assay Conditions : Control ionic strength (e.g., 150 mM NaCl) and pre-incubation times to ensure consistent enzyme activation .

- Data Normalization : Express activity as % of positive control (e.g., known thrombin substrate) to mitigate instrument-specific variability .

Q. What are the structural implications of the D-Ala and p-nitro-Phe residues in this peptide?

Methodological Answer:

- D-Ala Chirality : The D-configuration confers resistance to proteolytic degradation by L-specific enzymes (e.g., aminopeptidases), enhancing substrate stability in biological assays .

- p-Nitro-Phe Role : The electron-withdrawing nitro group increases the electrophilicity of the scissile bond (Gly-p-nitro-Phe), accelerating hydrolysis rates in serine protease assays .

Q. How can researchers validate the specificity of this substrate for a target protease?

Methodological Answer:

- Inhibitor Controls : Co-incubate with protease-specific inhibitors (e.g., PMSF for serine proteases) and confirm >90% activity suppression .

- Cross-Reactivity Screening : Test against related proteases (e.g., trypsin, chymotrypsin) using the same substrate. A specificity ratio () ≥10-fold higher for the target enzyme confirms selectivity .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。